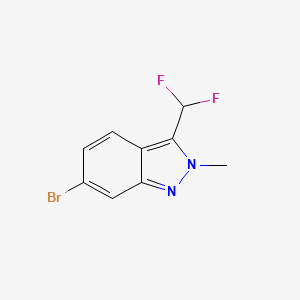
6-Bromo-3-(difluoromethyl)-2-methylindazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(difluoromethyl)-2-methylindazole is a chemical compound that belongs to the indazole family. It has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-methylindazole is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in the inflammatory response and tumor growth. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in the inflammatory response. Additionally, the compound has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
6-Bromo-3-(difluoromethyl)-2-methylindazole has been found to have various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been found to induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Bromo-3-(difluoromethyl)-2-methylindazole in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases and cancer. Additionally, the compound has been found to have low toxicity and can be easily synthesized. However, one of the limitations of using the compound in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 6-Bromo-3-(difluoromethyl)-2-methylindazole. One direction is to further investigate the mechanism of action of the compound and its effects on various signaling pathways involved in inflammation and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. Additionally, the compound can be modified to improve its solubility and bioavailability. Finally, the compound can be tested in combination with other therapeutic agents to enhance its efficacy and reduce side effects.
Conclusion:
6-Bromo-3-(difluoromethyl)-2-methylindazole is a chemical compound that has shown potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound has been found to have anti-inflammatory and anti-tumor properties and can be used as a therapeutic agent for the treatment of inflammatory and autoimmune diseases and cancer. However, further research is needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of 6-Bromo-3-(difluoromethyl)-2-methylindazole has been achieved through various methods. One of the common methods involves the reaction of 2-methylindazole with bromine in the presence of a strong acid catalyst. Another method involves the reaction of 2-methylindazole with difluoromethyl bromide in the presence of a base catalyst. The yield and purity of the compound depend on the reaction conditions and the method used.
Aplicaciones Científicas De Investigación
6-Bromo-3-(difluoromethyl)-2-methylindazole has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-tumor properties. The compound has been tested on various cancer cell lines and has shown promising results in inhibiting their growth. Additionally, the compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
6-bromo-3-(difluoromethyl)-2-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c1-14-8(9(11)12)6-3-2-5(10)4-7(6)13-14/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGJMBHTBFLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2706534.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2706535.png)
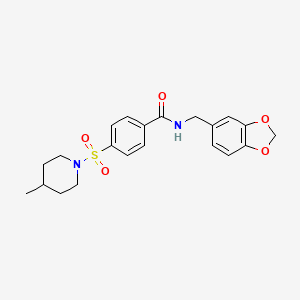
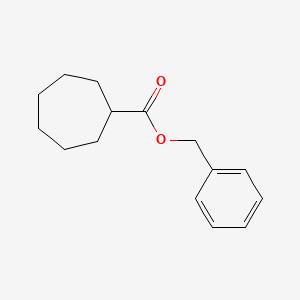
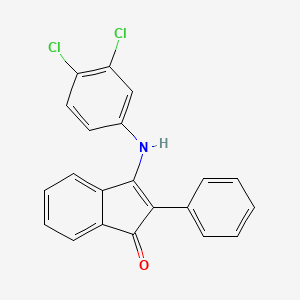
![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)
![2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol](/img/structure/B2706544.png)
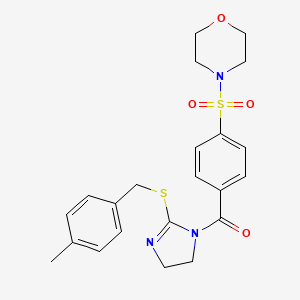
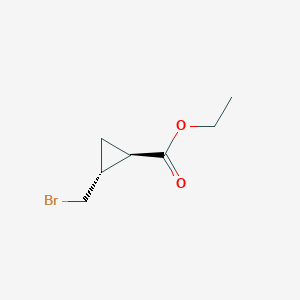
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)
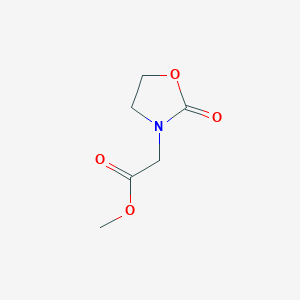
![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)